Benzeneethan-d4-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Benzeneethan-d4-amine often involves palladium-catalyzed one-pot reactions or innovative methods that allow for the selective formation of imines and secondary amines by reacting benzyl alcohols with primary amines without needing additives for a wide range of alcohols and amines (Kwon et al., 2009). These reactions highlight the efficiency and adaptability of modern synthesis techniques in generating compounds with specific functional groups.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and Density Functional Theory (DFT) calculations, offers detailed insights into the geometric and electronic structures of compounds. For instance, certain sulfonamide compounds related to Benzeneethan-d4-amine have been characterized using these techniques, providing information on their crystalline structure and molecular orbitals, which are crucial for understanding their reactivity and properties (Sarojini et al., 2012).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Benzeneethan-d4-amine is closely related to the study of catalysts in chemical syntheses. For instance, graphene-co-shelled reusable Ni/NiO nanoparticles have been used for the synthesis of amines under mild conditions, proving crucial in pharmaceutical and material research (Liu et al., 2020). Similarly, catalytic reductive aminations utilizing molecular hydrogen are significant for producing various amines, including those used in life science applications (Murugesan et al., 2020).

Polymerization and Coatings

In dental materials, benzeneethan-d4-amine derivatives are involved in the kinetics of free-radical polymerization of dimethacrylate monomers (Achilias & Sideridou, 2004). Additionally, polyetheramines have been used to create linear polymers with unique properties, such as non-wettability and resistance to various chemicals (Kaleem et al., 1987).

Detection and Environmental Applications

Benzene ring-containing amines, similar in structure to benzeneethan-d4-amine, have been studied for their potential in environmental supervision, with methods like vacuum ultraviolet photoionization mass spectrometry showing promise in detecting such compounds efficiently (Zhang et al., 2018).

Nanotechnology and Materials Science

Graphene-based catalysts, relevant in the context of benzeneethan-d4-amine chemistry, have been explored for the reduction of nitro compounds to amines, crucial in synthesizing drugs and biologically active molecules (Nasrollahzadeh et al., 2020).

Chemical Synthesis

Studies also include amination reactions, such as the Ni-catalyzed cross-coupling of cyclic sulfamates, showcasing the diverse applications of amines in chemical synthesis (Wehn & DuBois, 2005).

Zukünftige Richtungen

The future of the synthesis of biobased amines, including Benzeneethan-d4-amine, and their use in different applications is promising . Biobased amines are key monomers for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications .

Eigenschaften

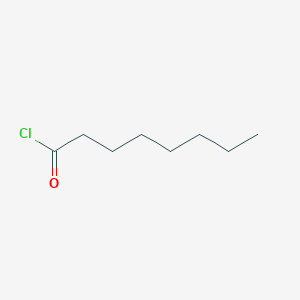

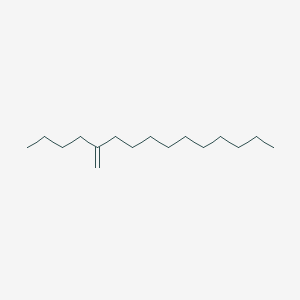

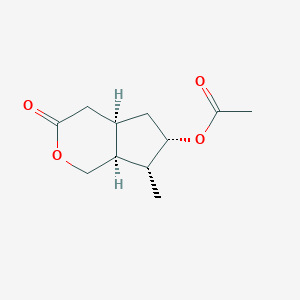

IUPAC Name |

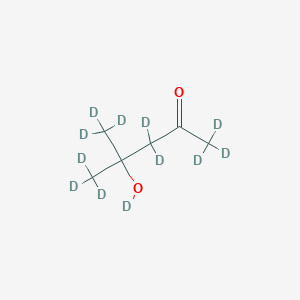

1,1,2,2-tetradeuterio-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236527 | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethan-d4-amine | |

CAS RN |

87620-08-4 | |

| Record name | Benzeneethan-d4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)